molecular formula C32H55N5O7 B3025916 Homodestcardin CAS No. 917382-84-4

Homodestcardin

Cat. No. B3025916
CAS RN: 917382-84-4
M. Wt: 621.8 g/mol
InChI Key: AIPPDKJKKDOWTJ-MKUQIKACSA-N
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Description

Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . It inhibits concanavalin A-induced proliferation of isolated mouse T cells with an IC50 value of 0.86 μM .


Synthesis Analysis

Homodestcardin, characterized as a cyclohexadepsipeptide of the trichomide series, is produced by T. longibrachiatum .


Molecular Structure Analysis

The molecular formula of Homodestcardin is C32H55N5O7 . It has a molecular weight of 621.81 .


Physical And Chemical Properties Analysis

Homodestcardin is a solid substance . It is soluble in organic solvents such as ethanol, methanol, DMSO, and dichloromethane . The molecular weight of Homodestcardin is 621.81, and its molecular formula is C32H55N5O7 .

Scientific Research Applications

Homology and Gene Relationships

  • OrthoFinder: Improving Accuracy in Orthogroup Inference
    OrthoFinder, a novel algorithm, significantly enhances the accuracy of orthogroup inference by resolving a previously undetected gene length bias. This advancement is vital for identifying homology relationships between sequences, which is fundamental to biological research. The algorithm demonstrated its utility by classifying transcription factor gene families in plants, uncovering 6.9 million previously unobserved relationships, highlighting its importance in understanding gene relationships and homology, potentially including Homodestcardin (Emms & Kelly, 2015).

Collaboration Patterns in Scientific Research

  • Homophily and Focus Constraint in Collaborative Scientific Research
    This study investigates homophily and focus constraint's role in shaping collaborative scientific research. It analyzes the selection of collaboration partners based on research specialties, status positions, and the influence of institutional and geographic constraints. This research provides insights into collaboration dynamics in scientific fields, potentially including those studying Homodestcardin (Evans, Lambiotte, & Panzarasa, 2011).

Homology Modelling in Structural Biology

  • SWISS-MODEL: Enhancing Homology Modelling Techniques
    SWISS-MODEL is a significant development in structural biology, focusing on homology modelling of protein structures and complexes. It allows users, including non-experts, to generate reliable protein models, which is crucial for understanding complex biological structures and functions, potentially including Homodestcardin (Waterhouse et al., 2018).

Understanding Gene and Protein Relationships

  • Homology and Mutation Model Analysis in Population Genetics
    This research delves into homoplasy and mutation models in population genetics, specifically in microsatellite loci. Understanding these elements is crucial for interpreting the genetic variability and evolution, which can be applied to studies involving Homodestcardin (Estoup, Jarne, & Cornuet, 2002).

Mechanism of Action

Homodestcardin is a cyclic depsipeptide fungal metabolite that has been found in T. roseum and has immunosuppressant activity . This article will delve into the various aspects of Homodestcardin’s mechanism of action.

Target of Action

Homodestcardin primarily targets isolated mouse T cells . T cells play a crucial role in the immune response, and their proliferation is a key aspect of the body’s defense mechanism against pathogens.

Mode of Action

Homodestcardin interacts with its target by inhibiting the proliferation of isolated mouse T cells . This interaction results in the suppression of the immune response, which is why Homodestcardin is classified as an immunosuppressant.

Biochemical Pathways

It is known that the compound inhibits the activation of concanavalin a (con a), a potent t cell activator . This inhibition likely disrupts the normal signaling pathways involved in T cell proliferation, leading to its immunosuppressive effects.

Result of Action

The primary result of Homodestcardin’s action is the suppression of the immune response. By inhibiting T cell proliferation, Homodestcardin reduces the body’s ability to mount an immune response . This can be beneficial in situations where the immune response is overactive or harmful, such as in autoimmune diseases or organ transplantation.

Safety and Hazards

Homodestcardin should be considered hazardous until further information becomes available . It is not for human or veterinary diagnostic or therapeutic use . It should not be ingested, inhaled, or come in contact with eyes, skin, or clothing .

properties

IUPAC Name

(3R,10S,13S,16S,19S,20S)-13,16-bis[(2S)-butan-2-yl]-10,11,14,20-tetramethyl-3-(2-methylpropyl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N5O7/c1-11-19(5)25-31(42)36(10)27(20(6)12-2)32(43)35(9)22(8)28(39)33-15-13-24(38)44-23(17-18(3)4)30(41)37-16-14-21(7)26(37)29(40)34-25/h18-23,25-27H,11-17H2,1-10H3,(H,33,39)(H,34,40)/t19-,20-,21-,22-,23+,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPDKJKKDOWTJ-MKUQIKACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCC(C2C(=O)N1)C)CC(C)C)C)C)C(C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CC[C@@H]([C@H]2C(=O)N1)C)CC(C)C)C)C)[C@@H](C)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homodestcardin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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